molecular formula C12H18FN B13256752 1-(4-Fluorophenyl)hexan-1-amine

1-(4-Fluorophenyl)hexan-1-amine

Cat. No.: B13256752
M. Wt: 195.28 g/mol
InChI Key: UNFJYYGKZGWSCG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)hexan-1-amine is an organic compound with the molecular formula C12H18FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hexyl chain ending in an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with hexylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-fluorophenylacetonitrile in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)hexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)hexan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)hexan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)hexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.

    1-(4-Fluorophenyl)hexan-1-one: Similar structure but with a ketone group instead of an amine, resulting in different chemical properties and applications.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: A more complex structure with additional functional groups, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific combination of a fluorine-substituted phenyl ring and a hexylamine chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18FN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12H,2-5,14H2,1H3

InChI Key

UNFJYYGKZGWSCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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